2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group, a piperazine ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Based on the known actions of similar compounds, it may interact with its target (eg, CDK2) and inhibit its function . This inhibition could lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
If it acts as a cdk2 inhibitor, it would affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis . This could result in the death of cancer cells, providing a potential therapeutic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylamine with a suitable pyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and parallel synthesis techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-methylpyrimidine
- 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(difluoromethyl)pyrimidine
- 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)benzene
Uniqueness
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4/c16-11-3-1-2-10(8-11)14-21-12(15(17,18)19)9-13(22-14)23-6-4-20-5-7-23/h1-3,8-9,20H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJUQVAKDRQCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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